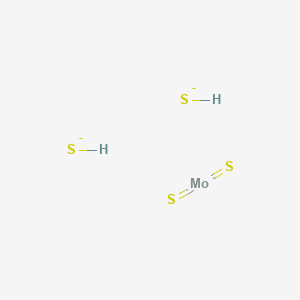
bis(sulfanylidene)molybdenum;sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(sulfanylidene)molybdenum;sulfanide: is a chemical compound with the molecular formula H₈MoS₄. It is also known by other names such as tiomolibdic acid and dihydrogen (tetrasulfidomolybdate) . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(sulfanylidene)molybdenum;sulfanide typically involves the reaction of molybdenum compounds with sulfur sources under controlled conditions. One common method is the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at elevated temperatures. This reaction produces molybdenum disulfide (MoS₂), which can further react with additional sulfur to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process requires precise control of temperature and pressure to ensure the desired product’s purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(sulfanylidene)molybdenum;sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of sulfur atoms.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of sulfur atoms with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce molybdenum oxides, while reduction reactions can yield molybdenum sulfides .
Scientific Research Applications
Chemistry: In chemistry, bis(sulfanylidene)molybdenum;sulfanide is used as a precursor for synthesizing other molybdenum compounds. It is also employed in catalytic processes and as a reagent in various organic and inorganic reactions .
Biology: It is studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is investigated for its potential use in treating diseases related to copper metabolism. Its ability to chelate copper ions makes it a candidate for treating conditions such as Wilson’s disease .
Industry: Industrially, the compound is used in the production of lubricants, catalysts, and other materials. Its unique properties make it valuable in various industrial applications, including the manufacturing of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of bis(sulfanylidene)molybdenum;sulfanide involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. This chelation process is crucial for its therapeutic effects, particularly in conditions related to metal ion imbalance .
Comparison with Similar Compounds
Molybdenum disulfide (MoS₂): A related compound with similar sulfur content but different structural properties.
Ammonium tetrathiomolybdate: Another molybdenum-sulfur compound with distinct applications and properties.
Uniqueness: Bis(sulfanylidene)molybdenum;sulfanide is unique due to its specific molecular structure and the presence of multiple sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
H2MoS4-2 |
|---|---|
Molecular Weight |
226.2 g/mol |
IUPAC Name |
bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |
InChI Key |
VVRHUOPINLMZBL-UHFFFAOYSA-L |
Canonical SMILES |
[SH-].[SH-].S=[Mo]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















